molecular formula C10H14O B8761121 3,4,5,6,7,8-Hexahydroazulen-1(2H)-one CAS No. 769-32-4

3,4,5,6,7,8-Hexahydroazulen-1(2H)-one

Cat. No.: B8761121
CAS No.: 769-32-4
M. Wt: 150.22 g/mol
InChI Key: YOKZDALFYWMEHH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3,4,5,6,7,8-hexahydroazulen-1(2H)-one follows International Union of Pure and Applied Chemistry guidelines, where the parent azulene framework is modified by the prefix "hexahydro" to indicate the saturation of six carbon centers within the bicyclic system. The compound is alternatively referenced as hexahydroazulenone in abbreviated form, reflecting its ketone functionality at the 1-position of the azulene ring system. The Chemical Abstracts Service has assigned the unique identifier 144126-89-6 to this compound, ensuring unambiguous identification across chemical databases and literature.

The structural designation encompasses several key features that distinguish this compound within the azulenone family. The numbering system begins at the ketone carbon, designated as position 1, with the adjoining methylene carbon at position 2 enclosed in parentheses followed by the H descriptor to indicate the presence of hydrogen atoms. The hexahydro prefix specifically denotes the saturation pattern affecting positions 3, 4, 5, 6, 7, and 8 of the original azulene framework, while positions 1 and 2 retain their sp² and sp³ character respectively due to the ketone functionality.

Database entries consistently report the molecular formula as C₁₀H₁₄O, confirming the presence of ten carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The systematic identification extends beyond simple nomenclature to include standardized representation formats such as SMILES notation and InChI descriptors, which provide computational accessibility for molecular modeling and database searching applications. These systematic identifiers ensure compatibility with modern cheminformatics platforms and facilitate cross-referencing across multiple chemical information systems.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 3,4,5,6,7,8-hexahydroazulen-1(2H)-one exhibits characteristic features of fused bicyclic systems, where the seven-membered ring adopts a non-planar conformation to minimize steric interactions and torsional strain. The partial saturation of the azulene framework introduces conformational flexibility while maintaining the essential bicyclic architecture that defines the azulenone class of compounds. The ketone functionality at position 1 creates a planar trigonal arrangement around the carbonyl carbon, with the C=O bond exhibiting typical double bond characteristics.

Stereochemical considerations become particularly relevant when examining the three-dimensional arrangement of substituents and the conformational preferences of the seven-membered ring system. The hexahydro substitution pattern eliminates several potential sites for geometric isomerism that would be present in less saturated analogs, thereby simplifying the stereochemical landscape while retaining sufficient complexity for interesting conformational dynamics. The seven-membered ring typically adopts boat or chair-like conformations, with rapid interconversion between these forms at ambient temperature.

The fusion of the five-membered ring to the seven-membered ring creates a rigid junction that constrains the overall molecular geometry and influences the preferred conformations of both ring systems. This structural constraint has important implications for the compound's reactivity patterns, particularly in reactions involving the ketone functionality or modifications to the saturated ring systems. The molecular geometry also affects intermolecular interactions, influencing physical properties such as melting point, boiling point, and solubility characteristics.

Three-dimensional structural analysis reveals that the bicyclic framework creates a moderately rigid molecular scaffold with defined spatial relationships between functional groups. This geometric arrangement has important consequences for the compound's behavior in chemical reactions, particularly those involving stereoselective transformations or enantioselective catalysis where the molecular geometry can influence reaction outcomes and product distributions.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization of 3,4,5,6,7,8-hexahydroazulen-1(2H)-one provides detailed insights into its structural features and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that confirm the bicyclic architecture and substitution pattern, with distinct chemical shifts corresponding to the various carbon and hydrogen environments within the molecule. The ketone functionality exhibits typical downfield shifts in both ¹H and ¹³C NMR spectra, providing clear identification of the carbonyl group's position and electronic environment.

High-performance liquid chromatography analysis has demonstrated the compound's compatibility with reverse-phase separation methods, utilizing mobile phases containing acetonitrile, water, and phosphoric acid under controlled conditions. The chromatographic behavior indicates moderate hydrophobic character consistent with the molecular structure, with retention times reflecting the balance between the polar ketone functionality and the hydrophobic saturated ring systems. For mass spectrometry applications, the phosphoric acid component can be replaced with formic acid to ensure compatibility with ionization methods.

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of the ketone functionality, typically appearing in the carbonyl stretching region around 1700 cm⁻¹. The saturated aliphatic portions of the molecule contribute C-H stretching and bending vibrations in their expected regions, while the absence of aromatic C-H stretches confirms the saturated nature of the ring systems. The spectroscopic profile supports the structural assignment and provides benchmarks for compound identification and purity assessment.

Mass spectrometric analysis yields molecular ion peaks consistent with the molecular weight of 150.22 g/mol, with characteristic fragmentation patterns that reflect the bicyclic structure and the relative stability of different molecular fragments. The fragmentation pathways provide additional structural confirmation and enable differentiation from closely related isomers or analogs that might exhibit similar chromatographic behavior but distinct mass spectral signatures.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory calculations have provided valuable insights into the electronic structure and reactivity patterns of azulenone derivatives, including compounds closely related to 3,4,5,6,7,8-hexahydroazulen-1(2H)-one. These computational studies reveal important details about the molecular orbital distribution, particularly the electronic characteristics of the ketone functionality and its interaction with the bicyclic framework. The calculations demonstrate how the partial saturation of the azulene system affects the electronic properties compared to fully aromatic or fully saturated analogs.

Quantum chemical investigations have explored the mechanisms of chemical transformations involving azulenone intermediates, providing detailed transition state structures and activation energy profiles for various reaction pathways. These studies reveal that steric effects often dominate over electronic factors in determining reaction stereoselectivity, with the bicyclic framework creating specific geometric constraints that influence reaction outcomes. The computational results help explain experimental observations regarding the compound's reactivity and provide predictive capabilities for designing new synthetic applications.

Molecular orbital analysis reveals the distribution of electron density within the molecule, highlighting the electron-withdrawing effect of the ketone functionality and its influence on adjacent carbon centers. The calculations show how the bicyclic structure creates specific patterns of orbital overlap that affect both the compound's stability and its reactivity toward various chemical reagents. These insights are particularly valuable for understanding electrophilic and nucleophilic attack patterns and predicting the regioselectivity of chemical transformations.

The computational studies also provide thermodynamic data including enthalpy, entropy, and free energy values for various conformational states and reaction intermediates. This information enables quantitative predictions about reaction feasibility and equilibrium positions, supporting experimental design and optimization efforts. The integration of computational and experimental approaches has proven particularly valuable for understanding the complex relationship between molecular structure and chemical behavior in azulenone chemistry.

Properties

CAS No.

769-32-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydro-2H-azulen-1-one

InChI

InChI=1S/C10H14O/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H2

InChI Key

YOKZDALFYWMEHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Rotundone ((3S,5R,8S)-5-Isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone)

  • Molecular Formula : C₁₅H₂₂O
  • Molecular Weight : 218.33 g/mol
  • Key Features: Substituents: Methyl groups at C-3 and C-8, isopropenyl group at C-5. Stereochemistry: (3S,5R,8S) configuration critical for aroma activity. Aroma Contribution: Rotundone is renowned for imparting a peppery aroma to wines (e.g., Shiraz, Syrah) and spices, detectable at concentrations as low as 16 ng/L . Approximately 20–25% of the population is anosmic to this compound . Occurrence: Found in grapevines (Vitis vinifera), black pepper, and herbs like marjoram .

Pestafolide A

  • Molecular Formula : C₁₅H₂₂O₆ (as inferred from )
  • Key Features: Structural similarity to 3,4,5,6,7,8-hexahydroazulen-1(2H)-one but with additional hydroxyl and methyl groups. Contains a 10-hydroxy-12-methylpyran ring fused to the azulene core, as confirmed by HMBC and COSY NMR correlations .

3-Hydroxy-3,4,5,6,7,8-hexahydroazulen-1(2H)-one

  • Molecular Formula : C₁₀H₁₄O₂
  • CAS No.: 62250-74-2
  • Key Features: Hydroxyl group at C-3 modifies polarity and reactivity compared to the parent compound. Limited data on biological roles, but structural analogs are often explored for antimicrobial or anti-inflammatory properties .

3,4,5,6,7,8-Hexahydro-3α,8α-dimethyl-5α-(1-methylethenyl)azulene-1(2H)-one

  • Molecular Formula : C₁₅H₂₂O
  • CAS No.: 18374-76-0
  • Key Features: Structural isomer of rotundone with differences in stereochemistry and substituent positions. No specific aroma or bioactivity reported, highlighting the importance of stereochemical precision in functional properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Occurrence/Source Notable Properties References
3,4,5,6,7,8-Hexahydroazulen-1(2H)-one C₁₀H₁₄O 150.221 None (parent structure) Synthetic/analytical standards Moderate lipophilicity (LogP 2.46)
Rotundone C₁₅H₂₂O 218.33 3,8-dimethyl; 5-isopropenyl Grapes, black pepper Peppery aroma, anosmia in 20–25%
Pestafolide A C₁₅H₂₂O₆ 298.33 Hydroxyl, methylpyran ring Marine fungi Marine bioactivity (unconfirmed)
3-Hydroxy derivative C₁₀H₁₄O₂ 166.22 C-3 hydroxyl Synthetic derivatives Exploratory pharmacological use

Research Findings and Functional Insights

  • Structural-Activity Relationships :
    • The methyl and isopropenyl groups in rotundone enhance its volatility and aroma potency compared to the unsubstituted parent compound .
    • Hydroxylation (e.g., in pestafolide A) increases polarity, likely influencing solubility and interaction with biological targets .
  • Analytical Challenges :
    • Rotundone’s stereochemical complexity necessitates chiral HPLC or GC-MS for accurate quantification in wines .
    • The parent compound’s simpler structure allows straightforward analysis via reverse-phase HPLC with acetonitrile/water gradients .

Preparation Methods

General Procedure for Remote CH Insertion

A key synthesis of 3-methyl-2,3,5,6,7,8-hexahydroazulen-1(4H)-one (structurally analogous to the target compound) involves the reaction of diazo ketones under Lewis acid catalysis. For example, diazo ketone 16 (1-diazo-1-(1-hydroxycyclohexyl)pentan-2-one) undergoes ring expansion via tris(pentafluorophenyl)borane (B(C6F5)3) activation at –15°C in dichloromethane. The reaction proceeds through vinyl cation intermediates, enabling remote CH insertion to form the bicyclic framework.

Reaction Conditions

  • Catalyst : B(C6F5)3 (1 equiv)

  • Temperature : –15°C

  • Solvent : CH2Cl2

  • Yield : 32–55% (depending on procedure B or C).

Post-reaction purification via silica gel chromatography (hexanes/Et2O) yields the product, characterized by ¹H NMR (δ 2.70–2.24 ppm, multiplet signals for bicyclic protons) and ¹³C NMR (δ 209.8 ppm for ketone carbonyl).

Asymmetric Conjugate Addition Strategies

Hydrindanone Precursor Synthesis

Intermediate hydrindanones, such as (+)-4 , serve as precursors for hydroazulene systems. These are synthesized via asymmetric conjugate addition of isopropyl units to 2-methyl-2-cyclopenten-1-one (5 ) using chiral ligands. For instance, the Hajos-Parrish ketone derivative (+)-6 is reduced with NaBH4 and functionalized to form spirocyclic intermediates, which are subsequently oxidized to enones.

Key Steps

  • Asymmetric Reduction : NaBH4 reduction of Hajos-Parrish ketone (+)-6 yields a diastereomerically pure alcohol.

  • Silyl Enol Ether Formation : Treatment with tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine generates a silyl enol ether, enabling regioselective ring expansion.

Challenges in Direct Ring Expansion

Limitations of TMS-Diazomethane Approaches

Attempts to expand hydrindanone (+)-4 using TMS-diazomethane and Lewis acids (BF3·OEt2 or AlMe3) failed, yielding unreacted starting material or complex mixtures. This underscores the sensitivity of hydroazulene synthesis to reaction conditions and substrate geometry.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagent/CatalystYield (%)Stereochemical Control
Diazo Ketone ExpansionDiazo ketone 16 B(C6F5)332–55Moderate
Asymmetric AdditionCyclopentenone 5 Chiral ligand (+)-7 72High
Hydrindanone OxidationHydrindanolCrO3N/ALow

Q & A

Q. What synthetic methodologies are commonly employed for 3,4,5,6,7,8-Hexahydroazulen-1(2H)-one?

Laboratory synthesis typically involves multi-step pathways, including cyclization reactions and ketone functionalization. Key steps often require inert atmospheres (e.g., nitrogen) to prevent oxidation, with solvents like tetrahydrofuran or dichloromethane and catalysts such as Lewis acids (e.g., AlCl₃). Reaction optimization focuses on yield improvement and stereochemical control, particularly for derivatives like rotundone [(3S,5R,8S)-isomer] . Structural analogs, such as 1-Tetralone, are synthesized via similar methods but lack the hexahydroazulene backbone.

Q. Which analytical techniques are standard for characterizing this compound?

Characterization relies on:

  • Spectroscopy : NMR (¹H/¹³C) to confirm ring structure and substituents, IR for ketone group identification (C=O stretch ~1700 cm⁻¹).
  • Chromatography : GC-MS or HPLC for purity assessment, with retention indices cross-referenced against databases like NIST.
  • Crystallography : X-ray diffraction for absolute stereochemical determination, critical for distinguishing enantiomers (e.g., rotundone’s (3S,5R,8S) configuration).

Q. How is the compound’s purity validated in pharmacological studies?

Purity is assessed via:

  • HPLC-UV/HRMS : To detect impurities (<0.5% threshold).
  • Melting Point Analysis : Consistency with literature values (e.g., PubChem data).
  • Chiral Chromatography : For enantiomeric excess verification in stereoisomerically sensitive applications.

Advanced Questions

Q. What molecular mechanisms explain its anticancer and antiviral activities?

  • Anticancer : Dose-dependent cytotoxicity (IC₅₀) in MCF-7 and HeLa cell lines via apoptosis induction, potentially through kinase inhibition or reactive oxygen species (ROS) generation.
  • Antiviral : Inhibition of viral proteases (e.g., dengue NS2B/NS3) with IC₅₀ values of 3.75–4.22 µM, validated via fluorescence resonance energy transfer (FRET) assays. Competitive binding to catalytic sites is modeled using molecular docking.

Q. How do structural modifications impact bioactivity?

  • Stereochemistry : The (3S,5R,8S) configuration of rotundone is essential for aroma perception and receptor binding. Enantiomers show divergent biological activities (e.g., reduced cytotoxicity in inverted configurations).
  • Substituents : Adding isopropenyl groups (C15H22O derivatives) enhances lipophilicity and membrane permeability, improving antiviral potency.

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies arise from:

  • Cell Line Variability : MCF-7 vs. HeLa sensitivity due to differential expression of target enzymes.
  • Concentration Ranges : Sub-µM vs. mM effects may indicate off-target interactions at higher doses.
  • Experimental Design : Standardize assays (e.g., MTT for cytotoxicity, FRET for enzyme inhibition) and include positive controls (e.g., doxorubicin for anticancer studies).

Q. What computational approaches predict binding affinities and SAR?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., rotundone with olfactory receptors).
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values.
  • Density Functional Theory (DFT) : Calculates energy barriers for stereoisomer interconversion.

Q. What strategies optimize enantioselective synthesis?

  • Chiral Catalysts : Use of Rhodium complexes or organocatalysts for asymmetric hydrogenation.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification.
  • Crystallization-Induced Diastereomer Resolution : Selective precipitation of diastereomeric salts.

Methodological Notes

  • Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside FRET).
  • Ethical Reporting : Disclose enantiomeric ratios and synthetic yields to ensure transparency in structure-activity claims.

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